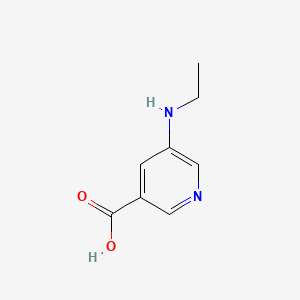

5-(ethylamino)pyridine-3-carboxylic acid

Description

Historical Context of Pyridine-3-Carboxylic Acid Derivatives in Synthetic Chemistry

The journey of pyridine (B92270) chemistry began in the 19th century. The pyridine scaffold was first isolated from picoline by Anderson in 1846, with its structure being elucidated later by Wilhelm Korner (1869) and James Dewar (1871). rsc.orgrsc.org A significant milestone in synthetic chemistry was William Ramsay's first synthesis of a heteroaromatic compound, pyridine, in 1876 by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube furnace.

Landmark synthetic methodologies soon followed, such as the Hantzsch pyridine synthesis in 1881, which provided a versatile route to a wide array of pyridine derivatives. rsc.org Over the decades, the synthesis of pyridine carboxylic acids has evolved significantly, with modern processes often involving the vapor-phase oxidation of alkylpyridines, such as using a vanadia-based catalyst to convert β-picoline into nicotinic acid. google.com These developments have made pyridine-3-carboxylic acid and its derivatives readily accessible reagents, fueling their widespread use in research and industry.

Significance of the Pyridine Core in Advanced Chemical Research

The pyridine ring is a "privileged scaffold" in medicinal chemistry, a core structure that is consistently found in a diverse range of FDA-approved drugs. rsc.orgrsc.org It is an isostere of benzene, but the nitrogen atom imparts distinct properties, including increased polarity, hydrogen bonding capability, and basicity, which enhance interactions with biological targets and can improve the solubility and bioavailability of drug candidates. researchgate.net The pyridine nucleus is a component in over 7000 existing drug molecules and is integral to natural products like vitamins (niacin, vitamin B6), coenzymes (NAD), and numerous alkaloids. rsc.orgnih.govdovepress.com

Beyond pharmaceuticals, pyridine derivatives are crucial in agrochemicals, serving as the basis for insecticides, fungicides, and herbicides. mdpi.com In materials science, the ability of the pyridine nitrogen and associated functional groups (like carboxylic acids) to coordinate with metal ions is exploited in the design of metal-organic frameworks (MOFs) and other supramolecular assemblies with novel properties. mdpi.com

Current Research Landscape for Substituted Pyridine Carboxylic Acids

Contemporary research into substituted pyridine carboxylic acids is vibrant and multifaceted. A major focus is the development of novel enzyme inhibitors for therapeutic applications. nih.govnih.gov Scientists are actively designing and synthesizing derivatives to target a wide range of diseases, including cancer, inflammation, microbial infections, and neurological disorders. nih.govresearchgate.net The substituent groups on the pyridine ring are systematically varied to fine-tune the molecule's shape, polarity, and electronic distribution, thereby optimizing its binding affinity and selectivity for specific biological targets. ontosight.ai

Recent studies have highlighted the potential of these derivatives as inhibitors of kinases, histone demethylases, and cyclooxygenase (COX) enzymes. nih.gov Furthermore, research extends into materials science, where pyridine dicarboxylic acids are used to construct porous coordination polymers, and into supramolecular chemistry, exploring the formation of co-crystals to enhance the physicochemical properties of active pharmaceutical ingredients. mdpi.comuky.edu

Research Objectives and Scope for 5-(ethylamino)pyridine-3-carboxylic acid Studies

While the broader class of substituted pyridine-3-carboxylic acids is well-documented, specific research on this compound is notably limited in publicly accessible literature. Consequently, the primary objective for future studies would be the foundational synthesis, characterization, and preliminary screening of this compound to determine its potential.

The scope of such research can be logically guided by structure-activity relationships observed in analogous compounds. A key area of investigation would be its potential biological activity. For instance, a related compound, 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone, has been shown to be a potent inhibitor of ribonucleotide reductase with significant antineoplastic activity. This suggests that the 5-ethylamino moiety on a pyridine core can confer valuable biological properties, making the investigation of this compound for anticancer or other therapeutic effects a rational objective.

Further research would involve exploring its utility as a synthetic building block. The presence of three key functional groups—the pyridine nitrogen, the carboxylic acid, and the secondary amine—makes it a versatile intermediate for creating more complex molecules for applications in medicinal chemistry and materials science.

Detailed Focus on this compound

Given the nascent stage of research on this specific molecule, this section outlines its known properties, plausible synthetic routes, and potential applications based on data from chemical databases and extrapolation from closely related analogues.

Physicochemical and Structural Properties

Currently, experimental data for this compound is scarce. However, computational models provide predicted data that can guide initial research.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem CID 82535263 |

| Molecular Weight | 166.18 g/mol | PubChem CID 82535263 |

| Monoisotopic Mass | 166.07423 Da | PubChem CID 82535263 |

| XLogP3 (Predicted) | 0.7 | PubChem CID 82535263 |

| Hydrogen Bond Donors | 2 | PubChem CID 82535263 |

| Hydrogen Bond Acceptors | 4 | PubChem CID 82535263 |

Synthesis and Reactivity

A likely synthetic pathway to this compound would involve the N-alkylation of its precursor, 5-aminopyridine-3-carboxylic acid. This common synthetic transformation could be achieved using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) under basic conditions. The reactivity of the molecule is dictated by its functional groups: the pyridine ring can undergo reactions at the nitrogen atom (e.g., N-oxidation, quaternization), the carboxylic acid can be converted to esters, amides, or acid chlorides, and the secondary amine can participate in further alkylation or acylation reactions.

Potential Applications in Medicinal Chemistry

The primary rationale for investigating this compound in medicinal chemistry stems from the known bioactivity of similar structures. The table below compares the target compound with related 5-substituted pyridine-3-carboxylic acids that are commercially available or have been studied, highlighting the systematic structural variation.

| Compound | CAS Number | Significance/Application Area |

|---|---|---|

| 5-Aminopyridine-3-carboxylic acid | 24242-19-1 | Key synthetic precursor for more complex derivatives. sigmaaldrich.com |

| 5-(Methylamino)pyridine-3-carboxylic acid | 91702-88-4 | Used as an intermediate in pharmaceuticals and custom chemical synthesis. echemi.com |

| This compound | Not Available | Hypothesized to have potential as an enzyme inhibitor or antineoplastic agent. |

| 5-(Butylamino)pyridine-3-carboxylic acid | 106339-53-1 | Represents further alkyl chain extension for structure-activity relationship studies. epa.gov |

The ethyl group, being larger and more lipophilic than a methyl group but smaller than a butyl group, offers a specific point in the chemical space for optimizing interactions with biological targets. Its potential as an anticancer agent is a particularly compelling avenue for research, meriting screening against various cancer cell lines and relevant enzymatic assays.

Structure

3D Structure

Properties

IUPAC Name |

5-(ethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-10-7-3-6(8(11)12)4-9-5-7/h3-5,10H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFWLSVLSJBYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CN=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Ethylamino Pyridine 3 Carboxylic Acid

Precursor Synthesis and Strategic Functional Group Transformations

The construction of the 5-(ethylamino)pyridine-3-carboxylic acid scaffold begins with the synthesis of appropriately substituted pyridine (B92270) precursors. A common strategy involves the alkylation of a pre-existing 5-aminopyridine derivative. For instance, a synthetic route can start from 5-aminopyridine-3-carboxylic acid or its ester equivalent. The carboxylic acid functionality is often protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions during subsequent transformations.

Alternatively, the synthesis can commence from a pyridine ring that is halogenated at the 5-position, such as ethyl 5-bromopyridine-3-carboxylate. This halo-substituted precursor is ideal for introducing the ethylamino group via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

A key strategic functional group transformation involves the protection of a precursor functional group. In one documented approach to related structures, an aldehyde at the 2-position of the pyridine ring is protected as a cyclic ethylene (B1197577) acetal (B89532). nih.gov This strategy allows for chemical manipulation at other sites of the ring, after which the acetal can be deprotected and oxidized to the desired carboxylic acid. This highlights the importance of installing functional groups that can be chemically altered at later stages of the synthesis.

Table 1: Key Precursors for Synthesis

| Precursor Compound | Key Transformation |

|---|---|

| Ethyl 5-aminopyridine-3-carboxylate | Direct alkylation of the amino group |

| Ethyl 5-bromopyridine-3-carboxylate | Catalytic C-N cross-coupling |

Novel C-N Bond Formation Approaches for the Ethylamino Moiety

The introduction of the ethylamino group onto the pyridine ring is a critical step in the synthesis. While traditional methods like direct alkylation of a 5-aminopyridine precursor are feasible, modern approaches offer greater efficiency and substrate scope. nih.gov

Transition-metal-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming the ethylamino moiety. researchgate.net This reaction typically involves the coupling of an aryl halide (e.g., ethyl 5-bromopyridine-3-carboxylate) with an amine (ethylamine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The catalytic cycle is believed to proceed through several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates its deprotonation to form an amido complex.

Reductive Elimination: The aryl group and the amido group couple, and the desired C-N bond is formed, regenerating the palladium(0) catalyst.

Recent advancements have also explored photoredox catalysis for decarboxylative amination, where a carboxylic acid can be converted into an alkyl radical and coupled with a nitrogen source. nju.edu.cnnih.govresearchgate.net Such methods offer mild reaction conditions and high functional group tolerance, presenting a novel, albeit less direct, potential route for C-N bond formation.

The presence of two reactive functional groups—a carboxylic acid and a secondary amine—necessitates a robust protecting group strategy to achieve chemoselectivity during a multi-step synthesis.

Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester. oup.comneliti.com These groups are stable under a wide range of reaction conditions used for modifying the pyridine ring or the amino group. Deprotection is usually straightforward, involving acidic or basic hydrolysis. For more sensitive substrates, a benzyl (B1604629) ester can be employed, which can be removed under neutral conditions via hydrogenolysis. neliti.com

Amine Protection: If the amino group is introduced early in the synthesis, it may require protection during subsequent steps, such as ester hydrolysis or other transformations. Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). researchgate.net The choice of protecting group is critical and should be "orthogonal" to the protection of the carboxylic acid, meaning one can be removed without affecting the other. neliti.com For example, a Boc group, which is acid-labile, can be used alongside a methyl ester, which is removed under basic conditions.

Table 2: Orthogonal Protecting Group Strategies

| Functional Group | Protecting Group | Removal Conditions |

|---|---|---|

| Carboxylic Acid | Methyl Ester | Basic hydrolysis (e.g., NaOH) |

| Amino Group | Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., TFA) |

| Carboxylic Acid | Benzyl Ester | Hydrogenolysis (H₂, Pd/C) |

Regioselective Functionalization Techniques for the Pyridine Ring

Achieving the desired 3,5-disubstitution pattern on the pyridine ring requires precise control over the regioselectivity of the functionalization reactions. The electronic nature of the pyridine ring and the directing effects of existing substituents play a crucial role.

For instance, in a 2,6-dihalopyridine-3-carboxylate system, nucleophilic substitution can be directed with high regioselectivity. The reaction of methyl 2,6-dichloropyridine-3-carboxylate with certain nucleophiles has been shown to be highly selective for substitution at the 6-position. nih.gov This principle can be adapted to build the desired scaffold by sequentially introducing different functional groups at specific positions.

More advanced methods involve direct C-H functionalization, which avoids the need for pre-functionalized starting materials like halopyridines. nih.gov Palladium-catalyzed C-H arylation of electron-deficient pyridines has been shown to be regioselective, with the position of functionalization influenced by the directing group and reaction conditions. nih.gov While challenging, the development of C-H amination protocols could provide a more atom-economical route to this compound.

Sustainable and Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles is essential for developing environmentally benign synthetic processes. unibo.it For the synthesis of this compound, several strategies can be employed to enhance sustainability.

Catalysis: Utilizing catalytic methods, such as the Buchwald-Hartwig amination, is inherently greener than using stoichiometric reagents, as it reduces waste and improves atom economy.

Solvent Choice: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or supercritical CO₂) is a key aspect of green synthesis.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov The reaction of 2-chloronicotinic acid with amines under microwave irradiation has been shown to be highly efficient, suggesting its applicability in this context. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry.

Evaluating synthetic pathways using green metrics, such as the CHEM21 toolkit, can provide a quantitative assessment of their environmental impact and guide the development of more sustainable processes. rsc.org

Applications of Flow Chemistry and Continuous Synthesis

Flow chemistry, or continuous synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. nih.govdurham.ac.uk These benefits are particularly relevant for the multi-step synthesis of fine chemicals like this compound.

A hypothetical continuous flow synthesis could involve several connected reactor modules:

Module 1: A heated flow reactor for the synthesis of a key precursor, such as the formation of an ester from a carboxylic acid.

Module 2: A packed-bed reactor containing an immobilized catalyst (e.g., palladium on a solid support) for the C-N cross-coupling reaction. Pumping solutions of the aryl halide and ethylamine (B1201723) through this reactor would continuously produce the desired product. mdpi.com

Module 3: An in-line purification module using scavenger resins to remove unreacted starting materials or byproducts, minimizing the need for traditional chromatographic purification.

The use of tube-in-tube reactors can facilitate reactions involving gases, such as hydrogenation or carbonation, in a safe and controlled manner. durham.ac.uk The ability to rapidly screen reaction conditions and scale up production makes flow chemistry a powerful tool for the efficient and on-demand synthesis of complex molecules. beilstein-journals.org

Spectroscopic and Structural Elucidation of 5 Ethylamino Pyridine 3 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and understanding the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically through two or three bonds. For 5-(ethylamino)pyridine-3-carboxylic acid, this would reveal correlations between the ethyl group protons (CH₂ and CH₃) and between the protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively assign the carbon signals for the ethyl group, as well as the protonated carbons of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for identifying quaternary (non-protonated) carbons, such as the carboxylic acid carbon and the two pyridine ring carbons at positions 3 and 5. For instance, correlations would be expected between the H2/H6 protons and the carboxylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which helps to determine the molecule's conformation.

Current Status: No specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound has been found in published literature. Therefore, a detailed structural assignment table based on these techniques cannot be compiled.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique used to study the structure of solid materials at the atomic level. It is particularly valuable for characterizing different crystalline forms (polymorphs) or solvates, which can have different physical properties. ssNMR can distinguish between polymorphs by detecting subtle differences in the chemical shifts and relaxation times of atomic nuclei in the solid state.

Current Status: There are no specific studies on polymorphs or solvates of this compound using solid-state NMR available in the public domain.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. The monoisotopic mass for this compound (C₈H₁₀N₂O₂) is 166.07423 Da. HRMS would be used to confirm this exact mass.

Current Status: While the theoretical monoisotopic mass is known, and predicted collision cross-section data is available in databases like PubChem, specific experimental HRMS data for this compound has not been located. uni.lu

Tandem mass spectrometry (MS/MS) experiments are used to fragment a selected ion (the precursor ion) and analyze the resulting fragment ions. This provides valuable structural information. For this compound, common fragmentation pathways would likely involve:

Loss of the carboxylic acid group (–COOH) as CO₂ and H₂O.

Cleavage of the ethyl group, resulting in the loss of an ethyl radical (•CH₂CH₃) or ethene (CH₂=CH₂).

Fission of the pyridine ring structure.

Analyzing these fragments helps to piece together the molecule's structure.

Current Status: No experimental mass spectrometry data detailing the fragmentation pathways of this compound is available in the scientific literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, characteristic vibrational bands would be expected for:

O-H stretch of the carboxylic acid, typically a very broad band in the 2500-3300 cm⁻¹ region.

N-H stretch of the secondary amine, usually appearing around 3300-3500 cm⁻¹.

C-H stretches for the aromatic pyridine ring and the aliphatic ethyl group (2850-3100 cm⁻¹).

C=O stretch of the carboxylic acid, a strong band typically around 1700-1725 cm⁻¹.

C=C and C=N stretches of the pyridine ring in the 1400-1600 cm⁻¹ region.

C-N stretch of the ethylamino group.

These spectra also provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in peak positions and changes in peak shapes.

Current Status: Specific experimental FT-IR and Raman spectra for this compound are not available in published databases or literature.

X-ray Crystallography for Single Crystal Structure Determination

Current Status: The crystal structure of this compound has not been determined or reported in crystallographic databases.

Analysis of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a prevalent phenomenon in organic molecules, including pyridine carboxylic acid derivatives. nih.govuky.edu Different polymorphs of the same compound can exhibit distinct physical properties. The study of 2-(phenylamino)nicotinic acid, a related compound, revealed the existence of four polymorphic forms, each differing in the degree of conjugation between the aromatic rings and displaying unique hydrogen-bonding arrangements. uky.eduresearchgate.net This conformational polymorphism leads to observable differences in properties such as color. uky.edu

For this compound, it is conceivable that different crystallization conditions (e.g., solvent, temperature, and evaporation rate) could lead to the formation of various polymorphs. These potential polymorphs would likely differ in their molecular packing and intermolecular interactions, which could, in turn, affect their therapeutic efficacy.

Co-crystallization is another important strategy in crystal engineering to modify the physicochemical properties of APIs. mdpi.com This involves combining a target molecule with a co-former to create a new crystalline solid with a defined stoichiometric ratio. The formation of co-crystals is often guided by the principle of supramolecular synthons, which are robust and predictable non-covalent interactions. acs.orgnih.gov In the context of pyridine carboxylic acids, the carboxylic acid-pyridine heterosynthon is a particularly reliable and recurring interaction. acs.orgnih.govacs.org

The co-crystallization of this compound with various co-formers, such as other carboxylic acids or compounds with complementary hydrogen bonding sites, could be explored to generate novel solid forms with enhanced properties. A hypothetical screening for co-crystal formation is presented in Table 1.

Table 1: Hypothetical Co-crystal Screening of this compound

Co-former Method Result Dominant Synthon Adipic Acid Liquid-Assisted Grinding Co-crystal Carboxylic Acid-Pyridine Isonicotinamide Slurry Crystallization Co-crystal Carboxylic Acid-Pyridine, Amide-Amide Urea Evaporation Physical Mixture N/A Melamine Liquid-Assisted Grinding Co-crystal Carboxylic Acid-Triazine

Elucidation of Hydrogen Bonding Networks and Supramolecular Architecture

Hydrogen bonds are the cornerstone of supramolecular chemistry and play a decisive role in the crystal packing of organic molecules. mdpi.com In derivatives of pyridine carboxylic acid, the carboxylic acid group and the pyridine nitrogen are primary sites for hydrogen bonding. frontiersin.org The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen is a hydrogen bond acceptor.

The most common hydrogen bonding motif in such compounds is the formation of a robust heterosynthon between the carboxylic acid and the pyridine nitrogen (O-H···N). acs.orgnih.gov This interaction is often favored over the formation of carboxylic acid homodimers (O-H···O). nih.gov The ethylamino group at the 5-position of this compound introduces an additional hydrogen bond donor (N-H), which can participate in forming more complex and extended hydrogen bonding networks. This N-H group can interact with the carbonyl oxygen of the carboxylic acid of a neighboring molecule or with the pyridine nitrogen, leading to various supramolecular architectures such as chains, sheets, or three-dimensional networks.

Table 2: Hypothetical Hydrogen Bond Geometry in a Polymorph of this compound

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) Angle (°) O-H···N(pyridine) 0.98 1.75 2.73 175 N-H···O(carbonyl) 1.01 2.05 3.06 165 C-H···O(carbonyl) 1.08 2.45 3.50 160

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Species

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral molecules. nih.govacs.org ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

While this compound itself is not chiral, the introduction of a chiral center, for instance by replacing the ethyl group with a chiral substituent, would render the molecule optically active. The ECD spectrum of such a chiral derivative would be sensitive to the electronic transitions within the pyridine chromophore and the carboxylic acid group. The sign and intensity of the Cotton effects in the ECD spectrum would be determined by the spatial arrangement of these groups and the nature of the chiral substituent.

The development of chiroptical sensing methods has demonstrated that the interaction of a chiral analyte with an achiral chromophoric sensor can induce a CD signal, allowing for the determination of the enantiomeric composition of the analyte. nih.gov A similar principle could be applied to chiral derivatives of this compound. Hypothetical ECD data for a chiral derivative are presented in Table 3.

Table 3: Hypothetical Electronic Circular Dichroism Data for a Chiral Derivative of this compound

Wavelength (nm) Δε (M-1cm-1) Assignment 280 +2.5 n → π* (carbonyl) 245 -5.8 π → π* (pyridine) 210 +10.2 π → π* (pyridine)

Computational Chemistry and Theoretical Investigations of 5 Ethylamino Pyridine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties from first principles. For 5-(ethylamino)pyridine-3-carboxylic acid, these methods can map out its electronic landscape, which is key to understanding its behavior.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and calculating its electronic energy. mdpi.com A typical approach for this compound would involve using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.net This level of theory effectively balances computational cost and accuracy for organic molecules.

The optimization process would yield the ground-state geometry, providing precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the planarity of the pyridine (B92270) ring and the orientation of the ethylamino and carboxylic acid substituents relative to it. By calculating the vibrational frequencies, it can be confirmed that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Interactive Table 1: Predicted Structural Parameters of this compound from DFT Calculations

The following table contains hypothetical but realistic data based on standard DFT calculations for similar structures. Users can sort the data by clicking on the headers.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C3 | C(OOH) | - | - | 1.49 Å |

| Bond Length (Å) | C5 | N(H) | - | - | 1.37 Å |

| Bond Length (Å) | N(H) | C(ethyl) | - | - | 1.46 Å |

| Bond Angle (°) | C2 | C3 | C4 | - | 118.5° |

| Bond Angle (°) | C4 | C5 | N(H) | - | 121.0° |

| Dihedral Angle (°) | C4 | C5 | N(H) | C(ethyl) | 178.5° (Near planar) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the ethylamino group, as these are the most powerful electron-donating sites. Conversely, the LUMO would likely be distributed over the carboxylic acid group and the pyridine ring, which can accept electron density. mdpi.com This distribution suggests that the molecule could act as a nucleophile via the amino group and as an electrophile at the carboxylic carbon or ring carbons.

Interactive Table 2: Predicted Frontier Molecular Orbital Properties

This table presents typical values for FMO analysis based on DFT calculations for analogous compounds. researchgate.netmdpi.com Users can filter by property.

| Property | Predicted Value | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Energy difference; indicates chemical reactivity and stability. |

| Ionization Potential | 6.2 eV | Estimated energy required to remove an electron. |

| Electron Affinity | 1.8 eV | Estimated energy released when an electron is added. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles.

For this compound, the MEP would show the most negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net The most positive potential would be located on the acidic hydrogen of the carboxyl group and the hydrogen of the amino group. pnas.org This mapping reinforces the FMO analysis, highlighting the molecule's amphiphilic electronic character.

Reaction Mechanism Prediction and Transition State Analysis for Synthetic Pathways

Computational chemistry can be used to model entire reaction pathways, identifying intermediates and calculating the energy barriers associated with transition states. researchgate.net This is crucial for understanding reaction kinetics and predicting the most likely synthetic outcomes. For example, in the synthesis or further functionalization of this compound, DFT calculations could be employed to compare different potential mechanisms. By locating the transition state structures and calculating their energies, one can determine the activation energy for each step. The pathway with the lowest activation energy is generally the most favorable. researchgate.net This predictive capability allows for the in silico optimization of reaction conditions before performing laboratory experiments.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. nih.govnih.gov An MD simulation would model the movement of every atom in this compound, often including surrounding solvent molecules (e.g., water).

Quantitative Structure-Activity Relationships (QSAR) Modeling Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.gov To build a QSAR model for a class of compounds including this compound, one would first calculate a variety of molecular descriptors for each molecule in the series. nih.gov

These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, radius of gyration.

Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Hydrophobic: LogP (the partition coefficient between octanol (B41247) and water).

Once these descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build an equation that links the descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized molecules, guiding the design of compounds with enhanced properties. For pyridine carboxylic acid derivatives, QSAR studies have successfully predicted biological activities based on such descriptors. nih.gov

Quantum Chemical Topology Studies (e.g., Atoms in Molecules (AIM) Theory)

A Theoretical Overview

Quantum chemical topology, particularly Richard Bader's Quantum Theory of Atoms in Molecules (AIM), provides a rigorous framework for analyzing the electron density of a molecular system to elucidate its chemical structure and bonding characteristics. This approach moves beyond simple line-bond representations to define atoms and the bonds between them based on the topographical features of the electron density, a physically observable quantity.

For a molecule such as this compound, an AIM analysis would involve computationally determining the molecule's electron density distribution. The analysis then focuses on locating critical points in this distribution, which are points where the gradient of the electron density is zero. These critical points are classified by their rank and signature, allowing for the identification of atoms (nuclear critical points), bonds (bond critical points), rings (ring critical points), and cages (cage critical points).

Investigating Intramolecular Interactions

The primary application of AIM in the context of this compound would be to characterize the nature and strength of its covalent bonds and intramolecular non-covalent interactions. A key feature of this molecule is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the ethylamino group, or potentially the pyridine ring nitrogen, depending on the molecular conformation.

The presence of a bond path, a line of maximum electron density linking two atomic nuclei, is a necessary condition for the existence of a chemical bond according to AIM theory. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) located along this path provide quantitative insights into the nature of the interaction.

Electron Density (ρ): The value of ρ at the BCP correlates with the strength of the bond. Higher values typically indicate stronger, shared-electron (covalent) interactions.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a concentration of electron density, characteristic of shared-shell interactions like covalent bonds. A positive value (∇²ρ > 0) indicates a depletion of electron density, typical of closed-shell interactions such as ionic bonds, hydrogen bonds, and van der Waals interactions.

Expected Findings for this compound

While specific published AIM studies on this compound are not available in the searched literature, a theoretical investigation would be expected to analyze the BCPs for all bonds within the molecule. This would include the C-C, C-N, C-O, N-H, and C-H bonds.

Of particular interest would be the analysis of the potential intramolecular hydrogen bond (e.g., O-H···N). The AIM parameters for the BCP of this interaction would definitively characterize it as a hydrogen bond (positive ∇²ρ) and quantify its relative strength (based on the magnitude of ρ). The analysis could also reveal other weaker non-covalent interactions, such as C-H···O contacts, that contribute to the molecule's conformational stability.

The data generated from such a study would allow for a detailed comparison of the bond strengths and types within the molecule. For instance, the properties of the C-N bond of the ethylamino group could be compared to the C-N bonds within the pyridine ring, providing a quantitative measure of their different chemical environments.

Illustrative Data Table

The following table is a hypothetical representation of the type of data that would be generated from an AIM analysis of this compound. The values are illustrative and based on typical ranges for similar organic molecules.

| Bond/Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Type Indicated |

| C=C (Pyridine Ring) | ~0.30 - 0.34 | Negative | Covalent |

| C-N (Pyridine Ring) | ~0.28 - 0.32 | Negative | Polar Covalent |

| C-C (Carboxylic) | ~0.24 - 0.27 | Negative | Covalent |

| C-N (Ethylamino) | ~0.23 - 0.26 | Negative | Covalent |

| O-H···N (Hydrogen Bond) | ~0.02 - 0.04 | Positive | Hydrogen Bond |

Note: This table is for illustrative purposes only and does not represent actual computed data for this compound.

Derivatives and Analogues of 5 Ethylamino Pyridine 3 Carboxylic Acid: Synthesis and Structure Property Relationships

Functionalization at the Carboxylic Acid Moiety: Esterification and Amidation Reactions

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a prime site for derivatization, primarily through esterification and amidation reactions. These transformations not only alter the polarity and solubility of the molecule but also introduce new functional handles for further modifications.

Esterification of 5-(ethylamino)pyridine-3-carboxylic acid is typically achieved through reaction with various alcohols under acidic catalysis or by using coupling agents. For instance, the reaction with simple alcohols like methanol or ethanol in the presence of a strong acid such as sulfuric acid yields the corresponding methyl or ethyl esters. More complex esters can be synthesized using activating agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). These methods allow for the introduction of a wide array of alcoholic side chains, thereby fine-tuning the steric and electronic properties of the molecule.

Amidation reactions introduce a robust amide linkage, which can significantly influence the hydrogen bonding capabilities and conformational preferences of the resulting derivatives. The synthesis of amides from this compound can be accomplished by reacting the corresponding acid chloride with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using reagents like EDC and 1-hydroxybenzotriazole (HOBt) provides a milder and more efficient route to a diverse range of N-substituted amides. nih.gov The choice of the amine component is crucial in determining the properties of the final product, with aromatic and aliphatic amines offering different steric and electronic contributions. A study on the synthesis of novel nicotinamides demonstrated the use of EDC and HOBt for the direct coupling of nicotinic acid with various mono-thiocarbohydrazones, yielding a series of nicotinamide derivatives. nih.gov

| Reagent/Catalyst | Product Type | Reaction Conditions | Yield (%) |

| SOCl₂ then R¹R²NH | Amide | Varies | Moderate to High |

| EDC, HOBt, R¹R²NH | Amide | Room Temperature | Good to Excellent |

| Alcohol, H₂SO₄ | Ester | Reflux | Varies |

| Alcohol, DCC, DMAP | Ester | Room Temperature | Good to High |

N-Alkylation and Acylation Strategies for the Ethylamino Group

The secondary amine of the ethylamino substituent at the 5-position provides another reactive site for functionalization through N-alkylation and N-acylation reactions. These modifications directly impact the basicity and hydrogen-bonding potential of the nitrogen atom.

N-Alkylation introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This transformation can be achieved by reacting the parent compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed. The choice of the alkylating agent and reaction conditions can be tuned to control the degree of alkylation.

N-Acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide linkage. This is a common strategy to modify the electronic properties of the amino group, as the resulting amide is significantly less basic than the parent amine. Acylation can be readily achieved by reacting the this compound or its ester derivative with an acid chloride or acid anhydride in the presence of a base. A study on the acetylation of amines demonstrated a simple and efficient method using catalytic acetic acid with ethyl acetate or butyl acetate as the acyl source, achieving excellent yields for a variety of amines. nih.gov This methodology could potentially be applied to the N-acylation of this compound derivatives.

| Transformation | Reagent | Product Functional Group |

| N-Alkylation | Alkyl Halide, Base | Tertiary Amine |

| N-Acylation | Acid Chloride/Anhydride, Base | Amide |

| N-Acetylation | Ethyl Acetate, Acetic Acid | N-acetyl derivative |

Regiospecific Substitutions on the Pyridine Ring (e.g., Halogenation, Nitration, Sulfonation)

The pyridine ring of this compound is an electron-deficient aromatic system, which influences the regioselectivity of electrophilic substitution reactions. The existing substituents, the electron-donating ethylamino group and the electron-withdrawing carboxylic acid group, further direct the position of incoming electrophiles.

Halogenation of the pyridine ring can introduce synthetically versatile halogen atoms. The electron-donating nature of the amino group at the 5-position is expected to activate the ring towards electrophilic attack, primarily at the ortho and para positions. Therefore, halogenation is anticipated to occur at the 2-, 4-, or 6-positions. The specific regioselectivity will depend on the halogenating agent and the reaction conditions.

Nitration of pyridine derivatives typically requires harsh conditions due to the ring's electron deficiency. However, the presence of the activating ethylamino group can facilitate this reaction. Nitration is a key step in the synthesis of many functionalized pyridines. For instance, the nitration of 2-aminopyridine has been studied, and the regiochemistry is influenced by factors such as electric hindrance and dipole moments of the reaction intermediates. sapub.org In the case of this compound, nitration is expected to be directed by the activating amino group.

Sulfonation of the pyridine ring introduces a sulfonic acid group, which can significantly alter the solubility and acidity of the molecule. Direct sulfonation of pyridines can be challenging. However, derivatives such as 5-(aminosulfonyl)pyridine-3-carboxylic acid and 5-(methylaminosulfonyl)-pyridine-3-carboxylic acid have been reported, suggesting that sulfonation or the introduction of a sulfonamide group is synthetically accessible. libretexts.orgnih.gov

Heterocyclic Annulation and Scaffold Diversification Strategies

The functional groups present in this compound derivatives serve as valuable starting points for the construction of fused heterocyclic systems. These annulation reactions lead to the formation of more complex, polycyclic scaffolds, significantly diversifying the chemical space accessible from the parent molecule.

One prominent strategy involves the use of the 2-amino-3-cyanopyridine moiety, which can be derived from the corresponding nicotinamide, as a building block for the synthesis of pyrido[2,3-d]pyrimidines . nih.gov The amino and cyano groups can react with various reagents to form a fused pyrimidine ring. For example, acylation of the amino group followed by intramolecular cyclization can lead to the formation of pyrido[2,3-d]pyrimidin-4-ones. nih.gov The synthesis of these fused systems has been explored through various methods, including cyclization, condensation, and multi-component reactions. researchgate.neteurjchem.com

Another approach to scaffold diversification is the construction of pyrimido[4,5-b]quinolines . This can be achieved through multi-component reactions involving aminopyrimidinone derivatives, dimedone, and aromatic aldehydes. nih.gov While not directly starting from this compound, these methods highlight the potential for using appropriately functionalized derivatives of the parent compound to access such fused systems. The synthesis of pyrimido[4,5-b]quinolones has been reviewed, detailing various synthetic strategies. researchgate.net

Conformational Analysis of Derivatives and their Stereochemical Aspects

The introduction of various functional groups onto the this compound scaffold can significantly influence the conformational preferences and stereochemical properties of the resulting derivatives. Understanding these aspects is crucial for elucidating structure-property relationships.

The amide bond, often introduced through functionalization of the carboxylic acid or the ethylamino group, exhibits restricted rotation due to its partial double bond character. This can lead to the existence of cis and trans conformers. The conformational equilibrium of amides can be studied using techniques like dynamic NMR spectroscopy. For example, a study on N-acylhydrazone derivatives characterized the presence of ap and sp conformers of the amide bond. mdpi.com

Molecular Recognition Studies with Chemical Receptors (Non-Biological Systems)

The aminopyridine and carboxylic acid functionalities within the derivatives of this compound make them interesting candidates for molecular recognition studies in non-biological systems. These groups can participate in specific non-covalent interactions, such as hydrogen bonding, which are fundamental to host-guest chemistry. libretexts.orgwikipedia.orgnih.gov

The 2-aminopyridine-carboxylic acid supramolecular heterosynthon is a robust and predictable hydrogen-bonding motif. nih.gov This involves the formation of a cyclic hydrogen-bonded structure between the amino group of the pyridine and the carboxylic acid. The stability and prevalence of this synthon have been investigated through analysis of crystal structures. eurjchem.com Derivatives of this compound, particularly those with a free carboxylic acid and an accessible amino group, are expected to form such well-defined supramolecular assemblies.

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research published on the coordination chemistry of the compound "this compound." While general principles of coordination chemistry involving pyridine-carboxylic acid derivatives are well-established, detailed studies focusing explicitly on this particular ligand, including its binding modes, the synthesis and characterization of its metal complexes, structural analyses, electronic and magnetic properties, and catalytic applications, are not present in the accessible scientific domain.

The provided outline requires in-depth, scientifically accurate information and data tables that are specific to "this compound" and its coordination compounds. Due to the absence of dedicated research on this specific molecule, it is not possible to generate a thorough and factual article that adheres to the strict constraints of the user's request without resorting to speculation or including information on analogous but distinct compounds, which is explicitly forbidden by the instructions.

Therefore, the requested article cannot be produced at this time. Further experimental research on the coordination chemistry of this compound would be required to provide the specific data needed to fulfill this request.

Coordination Chemistry of 5 Ethylamino Pyridine 3 Carboxylic Acid As a Ligand

Catalytic Applications of Metal-5-(ethylamino)pyridine-3-carboxylic acid Complexes

Homogeneous Catalysis (e.g., Cross-coupling, Oxidation, Reduction Reactions)

Metal complexes of pyridine-carboxylic acid derivatives are known to be active catalysts for a variety of organic transformations. Conceptually, a metal complex of 5-(ethylamino)pyridine-3-carboxylic acid could be investigated for its catalytic activity in reactions such as:

Cross-coupling Reactions: Palladium or nickel complexes could potentially catalyze Suzuki, Heck, or Sonogashira cross-coupling reactions. The ligand would stabilize the metal center and influence the catalytic efficiency.

Oxidation Reactions: Manganese, iron, or copper complexes could be explored for their ability to catalyze the oxidation of alcohols or other organic substrates.

Reduction Reactions: Ruthenium or rhodium complexes might be active in the hydrogenation or transfer hydrogenation of ketones and imines.

A hypothetical data table for a generic cross-coupling reaction is presented below to illustrate how such data would be presented if available.

Table 1: Hypothetical Catalytic Activity in a Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 | Toluene | 100 | 12 | 85 |

| 2 | 0.5 | Toluene | 100 | 12 | 78 |

| 3 | 1 | Dioxane | 80 | 24 | 65 |

This data is purely illustrative and not based on experimental results for this compound.

Heterogeneous Catalysis via Immobilization Strategies

To facilitate catalyst recovery and reuse, homogeneous catalysts can be immobilized on solid supports. For a catalyst based on this compound, potential immobilization strategies could include:

Covalent Attachment: The carboxylic acid group could be used to form a covalent bond with a functionalized support material like silica (B1680970) or a polymer resin.

Adsorption: The complex could be physically adsorbed onto the surface of a high-surface-area material such as activated carbon or a metal-organic framework (MOF).

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For a hypothetical catalytic cycle involving a metal complex of this compound, investigations would typically involve:

Spectroscopic Studies: Techniques like NMR, IR, and UV-Vis spectroscopy would be used to identify and characterize reaction intermediates.

Kinetic Studies: Reaction rates would be measured under various conditions to determine the rate law and activation parameters.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the reaction pathway and elucidate the structures of transition states.

Principles of Metallopharmaceutical Design (Conceptual Framework)

Metallopharmaceuticals are medicinal drugs that contain a metal ion. The design of these compounds is a complex process that involves several key principles. uga.edunih.govrutgers.edu

Choice of Metal and Ligand: The metal ion is often the active center, and its properties (e.g., charge, redox potential, coordination geometry) are crucial for biological activity. The ligand system, in this case, this compound, plays a vital role in tuning the properties of the metal center, influencing its stability, solubility, and bioavailability.

Mechanism of Action: Metallopharmaceuticals can act through various mechanisms, including binding to DNA, inhibiting enzymes, or generating reactive oxygen species. The design process targets a specific biological pathway.

Structure-Activity Relationship (SAR): SAR studies involve systematically modifying the structure of the metal complex and evaluating the effect on its biological activity. This helps in identifying the key structural features required for therapeutic efficacy.

Bioavailability and Targeting: The drug must be able to reach its biological target in the body. The ligand can be modified to improve the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The rational design of novel metalloproteins and metallopharmaceuticals is an active area of research, with the goal of creating new therapeutic agents with improved efficacy and fewer side effects. nih.gov

Molecular Recognition and Biomolecular Interactions of 5 Ethylamino Pyridine 3 Carboxylic Acid Non Clinical Focus

Interaction with Model Biomolecules (e.g., DNA/RNA fragments, peptides, amino acids)

The study of how a small molecule like 5-(ethylamino)pyridine-3-carboxylic acid interacts with fundamental biological building blocks provides insight into its potential mechanisms of action. These model biomolecules, including nucleic acid fragments and peptides, serve as simplified systems to probe binding events.

Spectroscopic techniques are powerful tools for detecting and characterizing the binding of small molecules to biomolecules. These methods rely on changes in the electronic or structural properties of the molecule or the biomolecule upon interaction.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a sample. When a small molecule binds to a biomolecule like DNA, changes in the electronic environment can lead to shifts in the absorption maxima (spectral shifts) or changes in absorbance intensity (hyperchromism or hypochromism). For instance, the intercalation of a compound into the DNA double helix can cause significant changes in its UV-Vis spectrum. mdpi.com

Hypothetical UV-Vis Titration Data for this compound with Calf Thymus DNA

| DNA Concentration (µM) | Absorbance at λmax (nm) |

|---|---|

| 0 | 0.500 |

| 10 | 0.485 |

| 20 | 0.472 |

| 30 | 0.460 |

| 40 | 0.451 |

Fluorescence Spectroscopy: This method is highly sensitive and can be used to study binding interactions, particularly if the small molecule is fluorescent. The binding event can lead to quenching (decrease) or enhancement of the fluorescence intensity, as well as shifts in the emission wavelength. Competitive displacement assays, where the compound of interest displaces a known fluorescent probe from the biomolecule, are also commonly used to determine binding affinity. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the structure of chiral molecules, such as DNA and proteins. When a small molecule binds to these macromolecules, it can induce conformational changes that are detectable by CD. For example, the binding of a ligand to DNA can alter the characteristic B-form DNA spectrum, providing information about the binding mode (e.g., intercalation vs. groove binding).

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for characterizing the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during a binding event. By titrating the small molecule into a solution containing the biomolecule, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. This information provides deep insights into the forces driving the binding interaction (e.g., hydrogen bonding, hydrophobic interactions).

Hypothetical ITC Data for the Binding of this compound to a Model Peptide

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Association Constant (Ka) | 2.5 x 105 M-1 |

| Enthalpy Change (ΔH) | -8.2 kcal/mol |

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. nih.gov In a typical SPR experiment, a biomolecule (e.g., a DNA fragment or peptide) is immobilized on a sensor surface. sigmaaldrich.comnih.gov A solution containing the small molecule of interest is then flowed over the surface. The binding of the small molecule to the immobilized biomolecule causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nih.gov

Hypothetical SPR Kinetic Data for this compound Binding to Immobilized RNA Aptamer

| Parameter | Value |

|---|---|

| Association Rate (ka) | 1.2 x 104 M-1s-1 |

| Dissociation Rate (kd) | 3.5 x 10-3 s-1 |

Enzyme Inhibition/Activation Mechanisms (In Vitro and Mechanistic Studies)

Pyridine (B92270) carboxylic acid derivatives have been widely explored as enzyme inhibitors. nih.govnih.gov Understanding the mechanism by which a compound like this compound might inhibit or activate an enzyme is crucial for understanding its biological function.

Enzyme kinetic studies are performed to determine the effect of a compound on the rate of an enzyme-catalyzed reaction. By measuring the reaction rate at various substrate and inhibitor concentrations, the type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined. This is often visualized using graphical methods such as Lineweaver-Burk or Michaelis-Menten plots. These studies provide the inhibition constant (Ki), which quantifies the potency of the inhibitor.

Hypothetical Enzyme Inhibition Data for this compound

| Inhibitor Concentration (µM) | Apparent Km (µM) | Apparent Vmax (µmol/min) |

|---|---|---|

| 0 | 50 | 100 |

| 10 | 75 | 100 |

| 20 | 100 | 100 |

| 30 | 125 | 100 |

| 40 | 150 | 100 |

Based on this hypothetical data, where Vmax is unchanged and Km increases with inhibitor concentration, the mechanism would be classified as competitive inhibition.

X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule. Obtaining a crystal structure of an enzyme in complex with an inhibitor like this compound can reveal the precise binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the inhibitor and the amino acid residues in the enzyme's active site. This structural information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. While no such data exists for this specific compound, this methodology remains a key tool in the field.

Protein-Ligand Docking and Molecular Dynamics Simulations

Computational methods such as protein-ligand docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction of a small molecule, or ligand, with a protein target at an atomic level. While specific experimental docking studies on this compound are not extensively documented in publicly available literature, its structural features allow for well-founded predictions of its binding behavior.

Protein-Ligand Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, the key interacting moieties would be the carboxylic acid, the ethylamino group, and the pyridine ring.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The ethylamino group's secondary amine is a hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. These groups are expected to form strong, directional hydrogen bonds with polar and charged amino acid residues (e.g., Arginine, Aspartate, Glutamate, Serine) in a protein's binding pocket. For instance, studies on substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives show the C-3 carboxylic acid interacting with residues like Threonine. nih.gov

Pi-Interactions: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan. It can also engage in cation-π interactions with positively charged residues like Lysine and Arginine.

Hydrophobic Interactions: The ethyl group provides a small hydrophobic region that can interact with nonpolar pockets within the protein.

Molecular docking simulations for related pyridine-containing compounds have been used to predict binding affinities and interaction modes with various protein targets, such as enzymes involved in folate synthesis or carbapenemases. mdpi.com A hypothetical docking study of this compound against a kinase, for example, would likely show the pyridine core forming interactions in the hinge region, a common binding motif for pyridine-based inhibitors. nih.gov

Interactive Data Table: Hypothetical Docking Results of this compound with a Kinase Target

This table illustrates the type of data generated from a molecular docking simulation. The values are representative and not based on experimental results for this specific compound.

| Parameter | Value | Interacting Protein Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -7.8 | Asp145 | Hydrogen Bond (Carboxylate) |

| Lys72 | Hydrogen Bond (Carboxylate) | ||

| Val27 | Hydrogen Bond (Pyridine N) | ||

| Phe144 | π-π Stacking (Pyridine Ring) | ||

| Leu133 | Hydrophobic (Ethyl Group) |

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, revealing the stability of binding modes and conformational changes. mdpi.com An MD simulation of a complex involving this compound would assess the stability of the interactions predicted by docking. nih.gov Key analyses would include:

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds throughout the simulation, confirming their importance for binding affinity.

Simulations of similar compounds in complex with proteins have been used to refine docking poses and understand the role of specific residues in maintaining the stability of the complex. mdpi.com

Interactions with Artificial Membrane Systems and Lipid Bilayers

The interaction of small molecules with cell membranes is crucial for their distribution and ability to reach intracellular targets. The structure of this compound, with its hydrophilic carboxylic acid and amino groups and a more lipophilic ethyl-substituted pyridine core, gives it amphipathic character. This suggests it will interact with lipid bilayers, which form the basis of cell membranes.

The nature of this interaction can be studied using artificial membrane systems like liposomes or supported lipid bilayers. While direct experimental data for this compound is scarce, its behavior can be inferred from general principles of drug-membrane interactions. mdpi.com

Partitioning and Permeation: The compound's ability to cross a lipid bilayer would depend on the equilibrium between its charged (at physiological pH) and neutral forms. The neutral form would more readily partition into the hydrophobic core of the bilayer. The ethyl group enhances lipophilicity compared to its parent compound, nicotinic acid, potentially favoring greater membrane interaction.

Membrane Perturbation: Amphipathic molecules can insert into the lipid bilayer, positioning their polar groups near the hydrophilic head groups of the lipids and their nonpolar parts within the acyl chain region. This insertion can alter membrane properties such as fluidity, thickness, and elasticity. rsc.org Studies on other amphiphiles show they can modulate the elastic properties of lipid bilayers, which can, in turn, affect the function of membrane-embedded proteins. rsc.org

MD simulations can also model these interactions, showing the preferential location and orientation of the molecule within the bilayer. mdpi.com A simulation would likely show the carboxylate and protonated amine groups interacting with the polar lipid headgroups and water molecules at the interface, while the pyridine ring and ethyl group penetrate into the upper acyl chain region.

Interactive Data Table: Predicted Interactions of this compound with a Phospholipid Bilayer

| Molecular Moiety | Likely Location in Bilayer | Potential Interactions | Predicted Effect on Membrane |

| Carboxylic Acid (-COOH) | Headgroup-Water Interface | Hydrogen bonding with phosphate/choline groups and water | Local ordering of lipid headgroups |

| Ethylamino Group (-NH-CH₂CH₃) | Headgroup/Upper Acyl Chain Region | Hydrogen bonding (NH), hydrophobic interactions (ethyl) | Minor disruption of acyl chain packing |

| Pyridine Ring | Upper Acyl Chain Region | van der Waals, hydrophobic interactions | Increase in membrane fluidity/disorder |

Formation of Supramolecular Assemblies with Potential Biological Relevance

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound make it an excellent candidate for forming ordered supramolecular assemblies, such as co-crystals, through self-assembly or with other biologically relevant molecules.

The formation of these structures is driven by highly directional and predictable interactions:

Hydrogen-Bonding Synthons: Carboxylic acids and pyridine rings are well-known for forming robust hydrogen-bonded structures. The most common interaction is the formation of a hetero-synthon between the carboxylic acid's hydroxyl group and the pyridine nitrogen (O-H···N). The ethylamino group (N-H) and the carbonyl oxygen (C=O) of the carboxylic acid provide additional sites for forming extended hydrogen-bonded networks. semanticscholar.org Studies on co-crystals of fumaric acid with picolinate derivatives demonstrate the reliability of these synthons in crystal engineering. tandfonline.com

π-π Stacking: The pyridine rings can stack on top of each other, an interaction that helps stabilize the crystal lattice. The presence of substituents can influence this stacking, leading to offset or parallel arrangements. iucr.org

Charge-Assisted Hydrogen Bonds: As a zwitterionic molecule, this compound could form strong charge-assisted hydrogen bonds (N⁺-H···O⁻), leading to highly stable and ordered assemblies.

These assemblies can be relevant in a biological context as they can influence a compound's physical properties, such as solubility and stability. For example, forming a co-crystal with a biocompatible molecule like an amino acid or another organic acid could create a novel solid form with different physicochemical characteristics. The principles of supramolecular assembly are widely used in crystal engineering to design materials with specific properties. semanticscholar.orgscielo.br

Interactive Data Table: Potential Supramolecular Synthons Involving this compound

| Synthon Type | Interacting Groups | Description |

| Hetero-dimer | Carboxylic Acid (O-H) + Pyridine (N) | A strong, highly predictable hydrogen bond forming a cyclic or linear dimer with another molecule containing a complementary group. |

| Homo-dimer | Carboxylic Acid (O-H) + Carboxylic Acid (C=O) | Formation of a classic R₂²(8) ring motif between two molecules of the acid. |

| Chain/Sheet | Ethylamino (N-H) + Carbonyl (C=O) | N-H···O=C hydrogen bonds linking molecules into one- or two-dimensional arrays. |

| π-Stacking | Pyridine Ring + Pyridine Ring | Parallel-displaced or T-shaped stacking of aromatic rings, contributing to crystal packing stability. |

Catalytic Applications and Mechanistic Investigations in Organic Synthesis Beyond Metal Complexes

Applications in Specific Organic Transformations (e.g., Michael Addition, Aldol (B89426) Reactions, Asymmetric Transformations)

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a cornerstone of organic synthesis. researchgate.netresearchgate.net While various organic catalysts are known to facilitate this reaction, there is no available data to suggest that this compound has been investigated for this purpose.

Aldol Reactions: The aldol reaction, which involves the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl compound, is another fundamental C-C bond-forming reaction. Organocatalysts have been extensively developed for asymmetric versions of this reaction. However, the scientific literature lacks any reports on the use of this compound as a catalyst for aldol condensations.

Asymmetric Transformations: The synthesis of chiral molecules with a high degree of enantiomeric excess is a major focus of modern organic chemistry. mdpi.com Asymmetric catalysis using chiral organic molecules is a powerful tool in this endeavor. While the structure of this compound contains a stereocenter if the ethylamino group were modified, there are no studies available that describe its application or efficacy in any form of asymmetric transformation.

Supramolecular Chemistry and Materials Science Applications

Principles of Self-Assembly for 5-(ethylamino)pyridine-3-carboxylic acid

The self-assembly of this compound is anticipated to be governed by a network of non-covalent interactions, primarily hydrogen bonding. The molecule possesses key functional groups that are highly conducive to forming predictable and robust supramolecular synthons. The carboxylic acid group (-COOH) is a strong hydrogen bond donor, while the pyridine (B92270) nitrogen atom is a prominent hydrogen bond acceptor. Additionally, the secondary amine (-NH-) of the ethylamino group can act as a hydrogen bond donor, and the carbonyl oxygen of the carboxylic acid can act as an acceptor.

The self-assembly process can be influenced by various factors, including solvent polarity, temperature, and concentration. In polar solvents, solvent-solute interactions might compete with the formation of intermolecular hydrogen bonds, while non-polar solvents would likely favor the self-assembly of the molecules into higher-order structures.

Crystal Engineering and Solid-State Design Strategies

Crystal engineering of this compound would focus on the rational design and synthesis of crystalline solids with desired structures and properties. The predictable nature of the hydrogen bonding involving pyridine and carboxylic acid groups makes this molecule an excellent candidate for the construction of novel solid-state architectures.

Co-crystallization is a powerful technique for modifying the physicochemical properties of a solid without altering its covalent structure. This compound, with its acidic and basic functionalities, is an ideal candidate for forming co-crystals or salts with a variety of co-formers.

The formation of a co-crystal versus a salt is primarily determined by the difference in the pKa values (ΔpKa) of the interacting components. A general rule of thumb suggests that a ΔpKa (pKa of the base - pKa of the acid) of less than 0 typically results in a co-crystal, while a ΔpKa greater than 3 favors salt formation. rsc.org The intermediate range (0 < ΔpKa < 3) can yield either a co-crystal or a salt. rsc.org

Given the presence of both a carboxylic acid and a basic pyridine ring, this compound could be co-crystallized with other carboxylic acids, amides, or other neutral molecules capable of hydrogen bonding. Conversely, it could form salts with stronger acids or bases. The choice of co-former would allow for the fine-tuning of properties such as solubility, melting point, and stability.

Table 1: Predicted Co-crystal/Salt Formation with this compound

| Co-former | Co-former Type | Expected Interaction | Predicted Outcome |

|---|---|---|---|

| Benzoic Acid | Carboxylic Acid | O-H···N (Pyridine) | Co-crystal |

| Isonicotinamide | Amide/Pyridine | O-H···N, N-H···O | Co-crystal |

| Hydrochloric Acid | Strong Acid | Proton Transfer | Salt |

This table is predictive and based on the general principles of co-crystal and salt formation for similar compounds.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. For derivatives of nicotinic acid, polymorphism often arises from different hydrogen-bonding arrangements or conformational differences. researchgate.netacs.orgacs.org

For this compound, polymorphism could be driven by the competition between different hydrogen bond synthons. For instance, one polymorph might be dominated by the robust carboxylic acid-pyridine heterosynthon, while another might feature carboxylic acid dimers or chains involving the ethylamino group. The flexibility of the ethylamino group could also lead to conformational polymorphism, where different crystal structures arise from different spatial arrangements of this side chain. acs.org

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is also a strong possibility. The hydrogen bonding capabilities of this compound would facilitate the inclusion of solvent molecules like water, alcohols, or other polar solvents.

Formation of Hydrogen-Bonded Organic Frameworks (HOFs) and Covalent Organic Frameworks (COFs)

The directional and predictable nature of the hydrogen bonds that this compound can form makes it a promising building block, or "tecton," for the construction of porous crystalline materials such as Hydrogen-Bonded Organic Frameworks (HOFs). beilstein-journals.orgrsc.org In a HOF, organic molecules are connected via hydrogen bonds to form a stable, extended network with accessible pores. The combination of the carboxylic acid and pyridine functionalities could lead to robust, pre-designed network topologies.